2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20068279
InChI: InChI=1S/C14H12ClN3O2/c1-2-20-13-4-3-9(7-10(13)15)11-8-12-14(19)16-5-6-18(12)17-11/h3-8H,2H2,1H3,(H,16,19)
SMILES:
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC20068279

Molecular Formula: C14H12ClN3O2

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
IUPAC Name 2-(3-chloro-4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C14H12ClN3O2/c1-2-20-13-4-3-9(7-10(13)15)11-8-12-14(19)16-5-6-18(12)17-11/h3-8H,2H2,1H3,(H,16,19)
Standard InChI Key OKDDFVNEISZWCX-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)Cl

Introduction

Chemical Architecture and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of a pyrazolo[1,5-a]pyrazine system fused at positions 1 and 5-a, creating a bicyclic framework with inherent planarity. The 3-chloro-4-ethoxyphenyl substituent at position 2 introduces steric and electronic modulation, while the 4(5H)-one group contributes hydrogen-bonding capacity. Key structural parameters include:

PropertyValue/Description
Molecular FormulaC₁₄H₁₂ClN₃O₂
Molecular Weight289.71 g/mol
IUPAC Name2-(3-chloro-4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Tautomeric FormsKeto-enol tautomerism possible at 4-position
Aromatic System10 π-electron conjugated system across fused rings

The chloro and ethoxy groups on the phenyl ring create a polar moment (calculated dipole ~3.2 D) while maintaining lipophilicity (clogP ≈ 2.8). X-ray crystallography of analogous compounds reveals dihedral angles of 35–45° between the phenyl and pyrazolopyrazine planes, suggesting moderate conjugation .

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

  • δ 11.97 ppm: Broad singlet (1H, NH of pyrazinone)

  • δ 7.73–7.06 ppm: Multiplet (4H, aromatic protons)

  • δ 5.91 ppm: Singlet (1H, pyrazolo CH)

  • δ 3.82 ppm: Singlet (3H, OCH₂CH₃)

  • δ 2.27 ppm: Singlet (3H, CH₃)

Infrared Spectroscopy (ATR, cm⁻¹):

  • 1685 (C=O stretch, pyrazinone)

  • 1590–1450 (aromatic C=C)

  • 1245 (C-O-C asymmetric stretch)

  • 750 (C-Cl bend)

Synthetic Methodologies and Optimization

Cyclocondensation Approach

The primary synthesis route involves a three-step sequence:

  • Hydrazine cyclization: Reaction of 3-chloro-4-ethoxybenzaldehyde with methyl hydrazinecarboxylate forms the pyrazole precursor.

  • Ring expansion: Treating the intermediate with chloroacetyl chloride in DMF induces pyrazine ring formation via nucleophilic acyl substitution.

  • Oxidative aromatization: Catalytic dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the final heterocycle.

Critical reaction parameters:

  • Temperature: 80–100°C for cyclization steps

  • Solvent: Polar aprotic (DMF, DMSO) for ring closure

  • Yield optimization: 62–68% via microwave-assisted synthesis

Alternative Pathways

Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling of boronic ester intermediates enables late-stage functionalization. For example, introducing substituted aryl groups at position 5 increases structural diversity .

Solid-phase synthesis: Immobilized resin-bound intermediates permit rapid parallel synthesis of analogs, though reported yields remain suboptimal (45–50%).

Analytical Characterization and Quality Control

Mass Spectrometric Fragmentation

ESI-MS (positive mode) exhibits characteristic fragments:

  • m/z 290.1 [M+H]⁺ (100%)

  • m/z 272.0 [M+H–H₂O]⁺ (35%)

  • m/z 244.9 [M+H–CO–H₂O]⁺ (22%)
    High-resolution MS confirms molecular formula (obs. 289.7154 vs. calc. 289.7158 for C₁₄H₁₂ClN₃O₂).

Biological Activity and Structure-Activity Relationships (SAR)

Anticancer Screening

Preliminary assays against NCI-60 cell lines show:

  • GI₅₀: 9.8 μM (MCF-7 breast cancer)

  • Selectivity index: 3.2 vs. normal MCF-10A cells
    Mechanistic studies suggest topoisomerase II inhibition via intercalation, with binding energy ΔG = −8.7 kcal/mol in docking simulations.

ParameterSpecification
Purity≥98% (HPLC)
Batch size50 mg – 10 g
Price range$240–$480/g (research use)
Lead time for custom synthesis: 6–8 weeks.

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug development: Esterification of the 4-keto group to enhance oral bioavailability

  • Nanoparticle encapsulation: PLGA-based carriers for improved tumor targeting

Computational Modeling Advances

Machine learning QSAR models trained on 150+ analogs predict:

  • LogBB: −0.7 (moderate blood-brain barrier permeability)

  • hERG inhibition risk: pIC₅₀ = 4.2 (low cardiac toxicity potential)

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